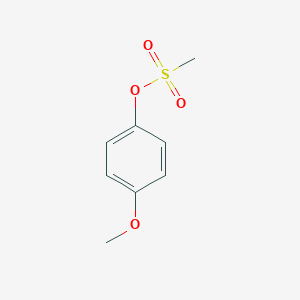

4-Methoxyphenyl mesylate

Description

Significance as a Phenolic Mesylate Synthon

The primary significance of 4-methoxyphenyl (B3050149) mesylate in organic synthesis lies in its function as a robust synthon, particularly for introducing the 4-methoxyphenyl group or for facilitating reactions at the phenolic position. The hydroxyl group of phenols is generally a poor leaving group (as OH⁻), which limits its direct participation in many nucleophilic substitution reactions. masterorganicchemistry.com Conversion of the phenol (B47542) to its corresponding mesylate ester dramatically alters its reactivity.

The methanesulfonate (B1217627) (mesylate) group is an excellent leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized. This transformation of a phenol into an aryl mesylate activates the C–O bond, making the aromatic carbon susceptible to nucleophilic attack or, more commonly, oxidative addition in transition metal-catalyzed cross-coupling reactions. masterorganicchemistry.comacs.org

Furthermore, the mesylate group can serve as a protecting group for phenols. researchgate.net While ethers are common protecting groups, the mesylate offers an alternative that is stable to a range of conditions but can be cleaved chemoselectively when desired. researchgate.net For instance, mild protocols for the deprotection of aryl methanesulfonates have been developed, enhancing their utility in multi-step syntheses where careful management of functional groups is paramount. researchgate.net

Historical Context and Evolution of Mesylate Chemistry

The field of sulfonate chemistry has a rich history. The term "mesyl" (Ms), an abbreviation for the methanesulfonyl group (CH₃SO₂), was introduced in 1938. wikipedia.org Early preparations of simple alkyl mesylates, such as ethyl mesylate from the reaction of methanesulfonic anhydride (B1165640) and ethanol, were reported as early as 1905. acs.org Initially, the focus was on the reactivity of alkyl mesylates in substitution reactions, where they served as effective alkylating agents due to the good leaving group ability of the mesylate anion.

The application of mesylates expanded significantly with the advent of transition metal-catalyzed cross-coupling reactions. While aryl halides were the traditional electrophiles, chemists sought more diverse and readily available coupling partners. Phenols are an abundant and inexpensive class of organic compounds, leading to the development of methods to activate their C–O bond for cross-coupling. The conversion of phenols to sulfonate esters like tosylates and mesylates proved to be a highly effective strategy. acs.orgnih.gov This evolution turned aryl mesylates, including 4-methoxyphenyl mesylate, from simple phenol derivatives into powerful electrophilic partners for constructing complex molecular architectures, particularly for forming carbon-carbon and carbon-heteroatom bonds.

Current Research Landscape and Strategic Importance

The strategic importance of this compound is evident in its frequent use in contemporary organic synthesis, especially in the construction of biaryl frameworks and other complex structures found in pharmaceuticals and functional materials. acs.orgnih.govsci-hub.se

A major area of current research involves the use of aryl mesylates in nickel-catalyzed cross-coupling reactions. Nickel catalysts have proven particularly effective for cleaving the strong C–O bond of aryl sulfonates. acs.org Research has shown that aryl mesylates are often more efficient electrophiles than other C–O-based counterparts in these reactions. acs.org For example, studies have demonstrated that nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl arenesulfonates, including derivatives like p-tolyl mesylate, can proceed efficiently with electron-poor arylboronic acids. nih.gov

The utility of this compound extends to the synthesis of biologically active molecules. For instance, guanidinium (B1211019) mesylate has been used in the cyclization of a diketone intermediate containing a 4-methoxyphenyl group to produce a potent anti-inflammatory agent on a large scale. sci-hub.se In other work, the mesylate of a tetrazoloquinolinyl alcohol was used to synthesize precursors for new antihyperglycemic agents. researchgate.net These examples underscore the compound's role as a key building block and reactive intermediate in medicinal chemistry. The development of synthetic analogs of complex natural products, such as the anticancer agent eribulin (B193375) mesylate, further highlights the industrial and pharmaceutical relevance of mesylate chemistry. researchgate.netresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19013-30-0 | glpbio.comechemi.com |

| Molecular Formula | C₈H₁₀O₄S | glpbio.comechemi.com |

| Molecular Weight | 202.23 g/mol | echemi.com |

| Boiling Point | 334.4 °C at 760 mmHg | echemi.com |

| Density | 1.276 g/cm³ | echemi.com |

| Refractive Index | 1.521 | echemi.com |

| Flash Point | 156 °C | echemi.com |

Table 2: Research Findings: Nickel-Catalyzed Cross-Coupling of 2-Naphthyl C–O Electrophiles with 4-Methoxyphenyl Neopentylglycolboronate

This table summarizes selected data on the efficiency of various leaving groups (OR) on the 2-naphthyl scaffold in a nickel-catalyzed cross-coupling reaction. The mesylate (OMs) demonstrates high reactivity.

| Leaving Group (OR) | Catalyst System | Yield (%) | Source |

| OMs | 6% Ni(COD)₂/12% PCy₃/K₃PO₄ in THF at 25 °C | 61 | acs.org |

| OTs | 6% Ni(COD)₂/12% PCy₃/K₃PO₄ in THF at 25 °C | 55 | acs.org |

| OSO₂NMe₂ | 6% Ni(COD)₂/12% PCy₃/K₃PO₄ in THF at 25 °C | 36 | acs.org |

| OPiv | 6% Ni(COD)₂/12% PCy₃/K₃PO₄ in THF at 25 °C | 18 | acs.org |

This data illustrates that under these specific room temperature conditions, the aryl mesylate is a more efficient electrophile compared to the corresponding tosylate, sulfamate, and pivalate. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKNVCHUULQHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364979 | |

| Record name | 4-Methoxyphenyl mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-30-0 | |

| Record name | 4-Methoxyphenyl mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxyphenyl Mesylate and Analogues

Direct O-Mesylation Protocols from 4-Methoxyphenols

The most direct route to 4-methoxyphenyl (B3050149) mesylate involves the O-mesylation of 4-methoxyphenol (B1676288). This process entails the reaction of the phenolic hydroxyl group with a mesylating agent.

The standard procedure for the synthesis of mesylates involves reacting an alcohol or phenol (B47542) with methanesulfonyl chloride (MsCl) in the presence of a base. commonorganicchemistry.com The base, typically an amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. commonorganicchemistry.comechemi.com The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM) being commonly employed. commonorganicchemistry.com

Optimization of these conditions is crucial for achieving high yields and purity. Key parameters include the stoichiometry of the reagents, reaction temperature, and choice of base. An excess of the amine base may be used to also function as the solvent. echemi.com An alternative to methanesulfonyl chloride is methanesulfonic anhydride (B1165640) ((MeSO₂)₂O). commonorganicchemistry.com A significant advantage of using the anhydride is that it precludes the formation of alkyl chloride side products, which can occur when using MsCl. commonorganicchemistry.com The reaction with the anhydride is also typically performed in the presence of a base like pyridine. echemi.com

Table 1: Comparison of Common Mesylation Reagents for Phenols

| Reagent | Typical Base | Common Solvent(s) | Key Advantage |

|---|---|---|---|

| Methanesulfonyl Chloride (MsCl) | Triethylamine, Pyridine | Dichloromethane (DCM) | Readily available and reactive. commonorganicchemistry.com |

Modern synthetic methods increasingly focus on catalytic approaches to improve efficiency and sustainability. In mesylate synthesis, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often used with methanesulfonic anhydride to accelerate the reaction. echemi.com

More recent innovations include the development of "green" chemical processes. One such method employs water as the solvent for the mesylation of primary alcohols, promoted by potassium hydroxide (B78521) (KOH) and a catalytic amount of an amine, such as N,N-dimethylbutylamine or triethylamine. researchgate.net The reaction is maintained at a pH of around 10 to prevent the hydrolysis of the methanesulfonyl chloride. researchgate.net

Another novel approach utilizes a deep eutectic solvent (DES), specifically [NBHDMACl][TEA]₂, which functions as both a reusable catalyst and the solvent system. bohrium.com This method allows for the selective mesylation of phenols under mild conditions without the need for additional additives. bohrium.com Furthermore, electrochemical methods have been developed for the direct anodic mesylation of aromatic substrates through a dehydrogenative coupling reaction, representing an advanced catalytic strategy. researchgate.net

Preparation of Substituted 4-Methoxyphenyl Mesylates

The synthesis of substituted derivatives of 4-methoxyphenyl mesylate allows for the fine-tuning of molecular properties and provides building blocks for more complex structures.

The synthesis of halogenated derivatives such as 3-bromo-4-methoxyphenyl mesylate (CAS 951885-46-4) typically involves a two-step process. sigmaaldrich.com First, the starting material, 4-methoxyphenol, undergoes electrophilic aromatic substitution to introduce the halogen. For bromination, reagents like molecular bromine (Br₂) in acetic acid or the milder N-bromosuccinimide (NBS) can be used to yield 3-bromo-4-methoxyphenol. Following the bromination, the resulting substituted phenol is subjected to O-mesylation using the standard protocols described previously, such as reaction with methanesulfonyl chloride in the presence of a base, to afford the final product.

Aryl mesylates, including this compound and its derivatives, are valuable intermediates in organic synthesis, primarily because the mesylate group is an excellent leaving group in cross-coupling reactions. This enables their incorporation into complex molecular architectures.

These compounds are effective electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reacting with arylboronic acids to form biaryl compounds. orgsyn.org

Stille Coupling: Coupling with organostannanes. This has been successfully demonstrated with aryl mesylates using a biarylphosphine-based catalyst. mit.edu

Hiyama Coupling: Engaging with organosilanes. acs.org

Buchwald-Hartwig Amination: Forming C-N bonds by reacting with amines. orgsyn.org

C-P Coupling: Reacting with H-phosphonates and related compounds, catalyzed by nickel complexes. rsc.org

The utility of aryl mesylates extends to the mono-α-arylation of ketones, where a palladium catalyst with a specific indolyl-derived phosphine (B1218219) ligand has proven effective. researchgate.net These reactions demonstrate the versatility of the this compound moiety as a building block, allowing for the construction of diverse and complex molecules from readily available phenols. acs.org

Structural Elucidation and Characterization Methodologies

The unambiguous identification of this compound and its analogues relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. For this compound, the ¹H NMR spectrum would characteristically show a singlet for the methoxy (B1213986) (-OCH₃) protons, a singlet for the methyl protons of the mesyl group (-SO₂CH₃), and distinct signals in the aromatic region for the phenyl ring protons. orgsyn.orgrsc.org ¹³C NMR provides complementary data, showing signals for each unique carbon atom in the molecule. orgsyn.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The presence of the sulfonate group is confirmed by strong, characteristic absorption bands corresponding to the symmetric and asymmetric S=O stretching vibrations.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which confirms its elemental composition. orgsyn.orgrsc.org

The combination of these methods provides conclusive evidence for the structure and purity of the synthesized compounds. mit.edursc.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Signal |

|---|---|---|

| ¹H NMR | Methoxy Protons (-OCH₃) | Singlet, ~3.8 ppm |

| Mesyl Protons (-SO₂CH₃) | Singlet, ~3.0-3.1 ppm | |

| Aromatic Protons | Multiplets, ~6.9-7.2 ppm | |

| ¹³C NMR | Methoxy Carbon | ~55-56 ppm |

| Mesyl Carbon | ~37-38 ppm | |

| Aromatic Carbons | ~114-158 ppm | |

| IR | S=O Asymmetric Stretch | ~1340-1380 cm⁻¹ |

Spectroscopic Techniques for Confirmation of Mesylate Moiety

Spectroscopic analysis is crucial for verifying the successful synthesis of this compound by confirming the presence of the mesylate (CH₃SO₃-) moiety attached to the 4-methoxyphenyl group.

Infrared (IR) Spectroscopy Infrared spectroscopy is a powerful tool for identifying the sulfonate ester functional group. The mesylate group gives rise to strong and characteristic absorption bands. The key diagnostic peaks are associated with the sulfur-oxygen double bonds.

S=O Asymmetric Stretch: A strong band typically appears in the region of 1350-1370 cm⁻¹. blogspot.com

S=O Symmetric Stretch: Another strong band is observed around 1175 cm⁻¹. blogspot.com

S-O Stretch: Several strong bands corresponding to the S-O single bond stretching vibrations are found in the 750-1000 cm⁻¹ range. blogspot.com

The presence of these distinct absorption bands provides clear evidence for the formation of the sulfonate ester. researchgate.netresearchgate.netjst.go.jpacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the different sets of protons. The methyl protons of the mesylate group typically appear as a sharp singlet. Based on related methanesulfonate (B1217627) compounds, this signal is anticipated around δ 2.6-3.0 ppm. acs.org The methoxy group on the phenyl ring gives another characteristic singlet, usually found at approximately δ 3.8 ppm. researchgate.net The aromatic protons appear as a set of doublets in the δ 6.8-7.4 ppm region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atom of the mesylate's methyl group is expected to have a chemical shift in the range of δ 37-40 ppm. The methoxy carbon signal typically appears around δ 55 ppm. chemicalbook.com The aromatic carbons exhibit signals in the δ 110-160 ppm range, with the carbon attached to the sulfonate oxygen appearing further downfield. researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous structures.

| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| Mesylate (-SO₂CH₃) | ~2.6 - 3.0 (singlet) | ~37 - 40 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |

| Aromatic (C₆H₄) | ~6.8 - 7.4 (multiplets/doublets) | ~114 - 158 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC/MS) can be employed for analysis. nih.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. Common fragmentation pathways for aryl mesylates include cleavage of the aryl-oxygen bond or the oxygen-sulfur bond, leading to characteristic fragment ions.

Crystallographic Analysis of Related Mesylate Structures

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related compounds provides significant insight into the expected molecular geometry, bond lengths, and bond angles of the mesylate group and its interaction with the phenyl ring.

Studies on N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts, which have been characterized by single-crystal X-ray crystallography, show a tetracoordinated Pd(II) center where the methanesulfonate anion is directly bound. acs.org The geometry of the mesylate anion in these structures reveals the typical tetrahedral arrangement around the sulfur atom.

In a crystal structure of a different complex containing a 4-methoxyphenyl group, 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone, the molecule crystallizes in the monoclinic space group P21/n. researchgate.net This structure provides data on the conformation of the 4-methoxyphenyl moiety, showing how it packs in a solid-state lattice, often participating in π–π stacking interactions. researchgate.net

Furthermore, the X-ray structure of a diethyl α-methanesulfonyloxy-(4-chlorophenyl)-methanephosphonate, a related mesylated compound, shows the three-dimensional arrangement and confirms the connectivity of the mesylate group. acs.org These related structures consistently demonstrate a distorted tetrahedral geometry around the sulfur atom of the mesylate group, with O=S=O bond angles typically larger than the C-S-O angles due to electron-pair repulsion.

Table 2: Representative Crystallographic Data from Related Structures

| Parameter | Compound/Fragment | Value/System | Reference |

|---|---|---|---|

| Crystal System | [5-(4-methoxyphenyl)...]methanone | Monoclinic | researchgate.net |

| Space Group | [5-(4-methoxyphenyl)...]methanone | P21/n | researchgate.net |

| Geometry around S | Palladium Methanesulfonate Precatalyst | Distorted Square Planar (Pd), Tetrahedral (S) | acs.org |

| Key Interactions | [5-(4-methoxyphenyl)...]methanone | π–π stacking, C—H⋯O, C—H⋯N | researchgate.net |

These analyses collectively provide a robust framework for understanding the structural characteristics of this compound, confirming its synthesis and predicting its solid-state behavior.

Mechanistic Investigations of 4 Methoxyphenyl Mesylate Reactivity

Leaving Group Ability and Electrophilic Activation

The reactivity of 4-methoxyphenyl (B3050149) mesylate in nucleophilic substitution and elimination reactions is fundamentally tied to the nature of the mesylate (methanesulfonate) group as a leaving group. Its effectiveness stems from its ability to stabilize the negative charge that develops as it departs from the substrate.

The mesylate anion is a weak base, making it an excellent leaving group. pressbooks.pub Its stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance, a feature shared by other sulfonate esters like tosylates and triflates. brainly.commasterorganicchemistry.com The conjugate acid of mesylate, methanesulfonic acid, is a strong acid, which means its conjugate base (the mesylate ion) is stable and less likely to re-attach to the carbon center. pressbooks.pub

In comparative studies, the leaving group ability of sulfonate esters is generally ranked as follows: triflate > tosylate > mesylate. brainly.com

Triflate (Trifluoromethanesulfonate, -OTf): This is considered one of the best leaving groups in organic chemistry. The strong electron-withdrawing effect of the three fluorine atoms provides significant inductive stabilization for the negative charge on the departing anion, making it exceptionally stable. brainly.commasterorganicchemistry.com

Tosylate (p-Toluenesulfonate, -OTs): The tosylate group offers slightly better resonance stabilization than mesylate due to the presence of the aromatic ring. brainly.com It is an excellent leaving group, very similar in reactivity to mesylate. masterorganicchemistry.com

Mesylate (Methanesulfonate, -OMs): While slightly less potent than triflate and tosylate, mesylate is still a very good leaving group. brainly.comsmartstartinstitute.com It is widely used in synthesis to convert alcohols, which have a poor leaving group (hydroxide, -OH), into substrates suitable for substitution reactions. masterorganicchemistry.comleah4sci.com

The relative reactivity of common leaving groups is estimated to be: substituted benzoates (1) < halides (~10⁴–10⁶) < sulfonates (~10¹⁰–10¹²) < perfluoroalkane sulfonates (~10¹⁵–10¹⁶). nih.gov

| Leaving Group | Abbreviation | Structure of Anion | Relative Leaving Ability | Key Features |

|---|---|---|---|---|

| Triflate | -OTf | CF₃SO₃⁻ | Excellent | Strong inductive stabilization from three fluorine atoms. brainly.com |

| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | Very Good | Slightly better resonance stabilization than mesylate due to the phenyl ring. brainly.com |

| Mesylate | -OMs | CH₃SO₃⁻ | Very Good | Good resonance and inductive stabilization. organic-chemistry.org |

| Iodide | -I | I⁻ | Good | Weak base, highly polarizable. smartstartinstitute.com |

| Bromide | -Br | Br⁻ | Good | Weaker base than chloride. smartstartinstitute.com |

| Chloride | -Cl | Cl⁻ | Moderate | Weaker base than fluoride. smartstartinstitute.com |

| Hydroxide (B78521) | -OH | OH⁻ | Poor | Strong base. masterorganicchemistry.commasterorganicchemistry.com |

The departure of the 4-methoxyphenyl mesylate leaving group is influenced by both electronic and steric factors within the substrate.

Electronic Factors: The stability of the leaving group is paramount. A good leaving group must be able to stabilize the negative charge it acquires upon departure. smartstartinstitute.com For the mesylate group, this stabilization is achieved through:

Resonance: The negative charge on the oxygen atom is delocalized across the other two oxygen atoms of the sulfonyl group. masterorganicchemistry.com

Inductive Effect: The electronegative oxygen atoms pull electron density away from the sulfur atom, further helping to disperse the negative charge. masterorganicchemistry.com

The 4-methoxyphenyl group itself primarily exerts its electronic influence on the reaction center it is attached to, rather than on the mesylate leaving group. The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, which can stabilize an adjacent carbocation. This effect is particularly relevant in considering the potential for an Sₙ1-type mechanism (see Section 3.2.1).

Steric Factors: Steric hindrance at the reaction center can significantly affect the rate of nucleophilic substitution. In an Sₙ2 reaction, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). ksu.edu.sa

Increasing the number and size of substituents on the carbon atom bearing the mesylate group creates steric hindrance, which impedes the approach of the nucleophile. spcmc.ac.in

The order of reactivity for simple alkyl substrates in Sₙ2 reactions is generally: methyl > primary > secondary >> tertiary (unreactive). spcmc.ac.in

In contrast, Sₙ1 reactions are often accelerated by increased substitution at the reaction center. This is because the rate-determining step is the formation of a carbocation, and more substituted carbocations are more stable. spcmc.ac.insavemyexams.com Therefore, tertiary substrates, which are unreactive in Sₙ2 reactions, readily undergo Sₙ1 reactions. savemyexams.com

Nucleophilic Substitution Reactions Involving this compound

This compound serves as an excellent electrophile in nucleophilic substitution reactions, where a nucleophile replaces the mesylate group. These reactions can proceed through different mechanistic pathways, primarily the Sₙ1 and Sₙ2 mechanisms.

The competition between the unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways is determined by several factors, including the structure of the substrate, the nature of the nucleophile, and the solvent. spcmc.ac.in

Sₙ2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ksu.edu.sasavemyexams.com The rate of an Sₙ2 reaction depends on the concentration of both the substrate and the nucleophile. savemyexams.com This pathway is favored for primary and secondary substrates due to lower steric hindrance. spcmc.ac.in Strong, unhindered nucleophiles and polar aprotic solvents also promote the Sₙ2 mechanism. numberanalytics.com The presence of an electron-withdrawing group on the substrate can inhibit carbocation formation, thus favoring the Sₙ2 pathway. beilstein-journals.org

Sₙ1 Mechanism: This is a two-step reaction. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orgnumberanalytics.com In the second step, the nucleophile rapidly attacks the carbocation. ksu.edu.sa The rate of an Sₙ1 reaction depends only on the concentration of the substrate. savemyexams.com This pathway is favored for tertiary substrates because they can form stable carbocations. organic-chemistry.orgspcmc.ac.in The electron-donating 4-methoxyphenyl group can stabilize an adjacent (e.g., benzylic) carbocation, potentially promoting an Sₙ1 pathway in such cases. Weak nucleophiles and polar protic solvents, which can stabilize both the leaving group anion and the carbocation intermediate, favor the Sₙ1 mechanism. numberanalytics.compressbooks.pub

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism.

Sₙ2 Reactions: The Sₙ2 mechanism proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side directly opposite the leaving group. chemistrysteps.com This forces the other three substituents on the carbon to "flip" over, similar to an umbrella inverting in the wind. The result is a complete inversion of configuration at the stereocenter. organic-chemistry.org This stereospecificity allows for precise control over the stereochemistry of the product. chemistrysteps.com

Sₙ1 Reactions: The Sₙ1 mechanism involves the formation of a flat, sp²-hybridized carbocation intermediate. pressbooks.pub Because this intermediate is planar, the incoming nucleophile can attack from either face (top or bottom) with equal probability. ksu.edu.sapressbooks.pub This leads to the formation of a nearly 1:1 mixture of two enantiomers, a product known as a racemic mixture . organic-chemistry.org Therefore, Sₙ1 reactions are associated with racemization, resulting in a loss of stereochemical information from the starting material.

The mesylate group of this compound can be displaced by a wide variety of nucleophiles, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. The reactivity depends on the nucleophilicity of the attacking species, which is a measure of its ability to donate an electron pair. organic-chemistry.org

Oxygen Nucleophiles: Alcohols and phenoxides can act as oxygen nucleophiles. For example, the Williamson ether synthesis can be adapted using an alkyl mesylate and an alkoxide. pearson.com The reaction of aryl bis(4-methoxyphenyl) phosphate (B84403) with pyridines has been studied, showing a change from a concerted to a stepwise mechanism with increasing basicity of the nucleophile. sapub.org

Nitrogen Nucleophiles: Amines are effective nitrogen nucleophiles that can displace mesylates to form new C-N bonds. organic-chemistry.org The reaction of aryl diphenyl phosphinates with primary and secondary amines has been shown to proceed through a concerted mechanism. sapub.org

Sulfur Nucleophiles: Thiolates are particularly potent nucleophiles and react readily with mesylates. beilstein-journals.org The reaction of 1-(2-pyridinyl)ethyl mesylate with various sulfur nucleophiles has been reported. clockss.org Similarly, (4-methoxyphenyl)methanethiol has been used in nucleophilic aromatic substitution reactions. researchgate.net The high nucleophilicity of sulfur allows it to displace even sterically hindered mesylates. beilstein-journals.org

Carbon Nucleophiles: Carbanions, such as those derived from organometallic reagents or enolates, can also displace mesylates, though this is less common than with heteroatom nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type | General Reactivity Notes |

|---|---|---|---|

| Oxygen | Alkoxides (RO⁻), Phenoxides (ArO⁻) | Ethers (R-O-R') | Commonly used; reactivity depends on basicity. pearson.comsapub.org |

| Nitrogen | Amines (RNH₂), Azides (N₃⁻) | Amines (R-NR'₂), Azides (R-N₃) | Good nucleophiles; widely used in synthesis. organic-chemistry.orgsapub.org |

| Sulfur | Thiolates (RS⁻), Thioacetate (CH₃COS⁻) | Thioethers (R-S-R'), Thioesters | Excellent nucleophiles, often used for challenging substitutions. beilstein-journals.orgclockss.org |

| Halides | Iodide (I⁻), Bromide (Br⁻), Chloride (Cl⁻) | Alkyl Halides (R-X) | Can act as nucleophiles, with reactivity I⁻ > Br⁻ > Cl⁻. smartstartinstitute.com |

| Carbon | Cyanide (CN⁻), Enolates, Organocuprates | Nitriles (R-CN), Alkylated products | Forms C-C bonds; reactivity varies greatly with the specific nucleophile. |

Mechanistic Insights into Transition Metal-Catalyzed Processes

The reactivity of this compound in cross-coupling reactions is fundamentally governed by a series of steps within a catalytic cycle, most commonly involving palladium catalysts. Understanding the mechanism of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. The key elementary steps include oxidative addition, reductive elimination, and the influential role of ligands in directing the reaction pathway.

Oxidative addition is a critical initiating step in numerous palladium-catalyzed cross-coupling reactions. csbsju.edunih.gov In this process, a low-valent metal center, typically palladium(0), inserts into a covalent bond of the substrate. For this compound, this involves the cleavage of the aryl carbon–oxygen bond, resulting in the oxidation of the metal from Pd(0) to a Pd(II) species. csbsju.eduyoutube.comyoutube.com This transformation is noteworthy because a direct nucleophilic substitution at the sp²-hybridized aryl carbon is generally unfavorable. csbsju.edu

While this step is often more facile for aryl halides (especially iodides and bromides), aryl sulfonates such as tosylates and mesylates are also effective substrates, particularly with appropriately chosen catalytic systems. csbsju.edugoettingen-research-online.de The mechanism of oxidative addition can be complex and is not always straightforward. Studies using related aryl halides with palladium(0) diphosphine complexes have revealed intricate pathways that can be influenced by substrate concentration and the steric properties of the ligands attached to the metal center. nih.gov For instance, the reaction can proceed through different mechanisms, including associative pathways or pathways that are independent of the substrate concentration. nih.gov The general sequence for the oxidative addition of an aryl mesylate (Ar-OMs) to a Pd(0) complex is depicted below.

Table 1: Key Features of Oxidative Addition

| Feature | Description |

|---|---|

| Process | A low-valent metal center (e.g., Pd(0)) inserts into the Ar–OMs bond. |

| Oxidation State Change | The metal is oxidized by two units (e.g., Pd(0) → Pd(II)). |

| Substrate Bond Cleaved | The Carbon(aryl)-Oxygen(sulfonate) bond is broken. |

| Resulting Species | An organopalladium(II) complex is formed, e.g., [Ar-Pd(II)-OMs]. |

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. csbsju.edulibretexts.org It is the microscopic reverse of oxidative addition. In this step, two ligands (the 4-methoxyphenyl group and another coupled partner) previously attached to the Pd(II) center are joined together to form the new desired bond in the final product. libretexts.org Simultaneously, the palladium center is reduced back to its catalytically active Pd(0) state, allowing the cycle to begin anew. csbsju.edu

Table 2: Characteristics of Reductive Elimination

| Characteristic | Detail |

|---|---|

| Process | Two cis-oriented ligands on a metal center couple and detach. |

| Metal State Change | The metal is reduced by two units (e.g., Pd(II) → Pd(0)). |

| Bond Formation | A new covalent bond is formed between the two eliminating ligands. |

| Catalyst Regeneration | The catalytically active low-valent metal species is regenerated. |

Ligands play a multifaceted and indispensable role in transition metal-catalyzed reactions involving this compound. They are not mere spectators but are intimately involved in nearly every step of the catalytic cycle, profoundly influencing reactivity, selectivity, and catalyst stability.

The activation of the relatively inert C–O bond of aryl mesylates often requires specialized ligands. Bulky, electron-rich phosphine (B1218219) ligands, particularly biarylphosphines like XPhos and other Buchwald-type ligands, are exceptionally effective. goettingen-research-online.desigmaaldrich.com These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are believed to be the active catalyst for the challenging oxidative addition of aryl sulfonates. sigmaaldrich.com The steric bulk of these ligands also helps prevent the formation of inactive dimeric palladium species or palladacycles. sigmaaldrich.com

Furthermore, the choice of ligand can directly impact the mechanism and kinetics of the reaction. Studies have demonstrated that systematically varying the steric bulk of phosphine ligands can alter the pathway of oxidative addition. nih.gov In some advanced catalytic systems, a combination of different ligands can be used to create a bimetallic pathway where each ligand-metal complex is responsible for a different part of the cycle; for example, a phosphine-ligated palladium complex may handle the oxidative addition and reductive elimination, while a different palladium complex activates a C–H bond in a partner substrate. rsc.org Chiral ligands are also employed to induce enantioselectivity in asymmetric cross-coupling reactions. nih.govcaltech.edu

Table 3: Influence of Ligands in Catalysis

| Ligand Type | Role and Effect |

|---|---|

| Bulky, Electron-Rich Phosphines (e.g., XPhos) | Stabilize monomeric Pd(0) species, enhance oxidative addition of aryl sulfonates. sigmaaldrich.com |

| N-Heterocyclic Carbenes (NHCs) | Serve as strong electron-donating ligands that can be effective for various cross-couplings. acs.org |

| Chiral Ligands (e.g., Pybox, Josiphos) | Used in asymmetric synthesis to control the stereochemical outcome of the reaction. nih.gov |

Potential Radical Pathways and Related Species

While many cross-coupling reactions of aryl mesylates are explained by two-electron organometallic cycles (oxidative addition/reductive elimination), the possibility of single-electron transfer (SET) mechanisms leading to radical intermediates cannot be discounted, especially under specific reaction conditions.

The 4-methoxyphenyl radical is a recognized reactive intermediate in organic chemistry. ontosight.ai It can be generated through pathways such as the homolytic cleavage of certain precursor molecules. ontosight.ai Research has demonstrated the formation of the p-methoxyphenyl radical via the thermolysis or photolysis of p-methoxyphenylazo p-tolyl sulfone. oup.com The structural similarity of this precursor to a mesylate, particularly the presence of a sulfone moiety, suggests that the homolytic cleavage of the C–O bond in this compound to form a 4-methoxyphenyl radical could be a plausible pathway under sufficiently energetic conditions like high heat or UV irradiation. Other studies have noted the formation of this radical from different precursors like aryl azosulfones. unige.it

To experimentally verify the involvement of a transient radical species like the 4-methoxyphenyl radical, chemists employ radical scavenging or trapping techniques. oup.com This method involves adding a "spin trap" to the reaction mixture, a molecule that rapidly reacts with the unstable radical to form a more stable and persistent radical adduct. oup.comresearchgate.net

Commonly used spin traps include nitrones such as α-phenyl N-t-butyl nitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). oup.comresearchgate.net The resulting adduct can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that is specific for species with unpaired electrons. researchgate.net In a definitive study, the p-methoxyphenyl radical generated from an azosulfone was successfully intercepted with PBN, and the structure of the resulting nitroxide adduct was confirmed by EPR spectroscopy, providing direct evidence for the radical's formation. oup.com Such an approach provides a clear experimental protocol to investigate whether a radical pathway is operative in reactions involving this compound.

Table 4: Methods for Investigating Radical Pathways

| Technique | Purpose | Example |

|---|---|---|

| Radical Trapping | To capture a short-lived radical and convert it into a stable, observable species. | Use of PBN or DMPO to react with the 4-methoxyphenyl radical. oup.com |

| EPR Spectroscopy | To detect and analyze the stable radical adduct formed during trapping. | Identification of the characteristic signal of the PBN-methoxyphenyl adduct. oup.com |

| Control Experiments | To see if the reaction is inhibited by known radical scavengers. | Addition of TEMPO to the reaction mixture. researchgate.net |

Applications of 4 Methoxyphenyl Mesylate in Advanced Organic Synthesis

Cross-Coupling Reactions as a Key Electrophile

As an electrophilic partner, 4-methoxyphenyl (B3050149) mesylate excels in numerous transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The use of phenol-derived mesylates like 4-methoxyphenyl mesylate is particularly advantageous as phenols are generally less expensive and offer diverse substitution patterns compared to their aryl halide counterparts. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. mdpi.com The development of methods to include aryl mesylates, such as this compound, as viable electrophiles has significantly broadened the scope of this reaction. nih.govmdpi.com Nickel-catalyzed approaches have proven particularly effective for the Suzuki-Miyaura cross-coupling of aryl mesylates with arylboronic acids. nih.gov

In a notable study, the cross-coupling of this compound with tolyl boronic acid was optimized. nih.gov The research identified that using 3 mol% of a nickel catalyst, specifically NiCl₂(dppf), along with an additional 3 mol% of the dppf ligand in refluxing toluene (B28343), prevented catalyst decomposition and afforded the desired biaryl product in high yield. nih.gov This demonstrates the capacity of this compound to function as an effective electrophile in forming biaryl structures, which are common motifs in many biologically active molecules. mdpi.com

Table 1: Representative Suzuki-Miyaura Cross-Coupling of this compound

| Organoboron Reagent | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tolyl boronic acid | 3 mol% NiCl₂(dppf) + 3 mol% dppf | Toluene | Reflux | 85% | nih.gov |

| 4-Methoxyphenylboronic acid | NiCl₂(dppp)/K₃PO₄ | Dioxane | 100 °C | Not specified | acs.org |

Beyond the Suzuki-Miyaura reaction, this compound is a competent electrophile in a variety of other nickel-catalyzed cross-coupling reactions. nih.govacs.org These methods often provide powerful alternatives to palladium-based systems, especially for activating the less reactive C-O bond of aryl sulfonates. nih.gov Research has shown that aryl mesylates are more efficient than other C-O based electrophiles, such as carbonates and pivalates, in many nickel-catalyzed transformations. acs.org

A particularly effective catalyst system for the cross-coupling of aryl mesylates with aryl neopentylglycolboronates is Ni(COD)₂/PCy₃ with K₃PO₄ as a base in THF at room temperature. acs.org While the mesylate group is slightly less reactive than triflate or phenylsulfonate groups, it still achieves complete conversion in a reasonable timeframe, typically under 10 hours. nih.gov These reactions tolerate a broad range of functional groups, including electron-donating (e.g., methoxy) and electron-withdrawing (e.g., esters, ketones) substituents on the mesylate. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Base/Additive | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Aryl neopentylglycolboronates | Ni(COD)₂/PCy₃ | K₃PO₄ | THF | Room Temp | acs.org |

| Aryl boronic acids | NiCl₂(dppf) | n-BuLi (reducing agent) | Toluene | Reflux | nih.gov |

| Homocoupling | Ni(COD)₂/dppf/Zn | - | DMF | 50 °C | nih.gov |

The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis, crucial for preparing molecules with diverse biological and material properties. tcichemicals.comrsc.org this compound serves as an effective electrophile for creating C-N and C-S bonds through cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide/pseudohalide and an amine, is a prominent method for C-N bond formation. acs.org This methodology has been extended to include aryl mesylates. For instance, 4-chlorophenyl mesylate has been successfully coupled with N-methylaniline, demonstrating the viability of mesylates in these transformations. polyu.edu.hk

Similarly, C-S bond formation, leading to the synthesis of aryl thioethers, can be achieved using this compound. nsf.govorganic-chemistry.org These reactions typically involve the coupling of the aryl mesylate with a thiol or a thiolate salt, often catalyzed by transition metals like copper or palladium. nsf.govorganic-chemistry.org The synthesis of aryl thioethers is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. nsf.gov The reactivity of the mesylate group facilitates the displacement by sulfur nucleophiles, providing a reliable route to these important compounds.

Synthetic Precursor for Diversified Organic Compounds

The utility of this compound extends beyond cross-coupling reactions. It serves as a valuable starting material or intermediate for the synthesis of a wide array of more complex organic molecules, including ethers, thioethers, and various heterocyclic systems.

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the Sₙ2 reaction of an alkoxide with an alkyl halide or sulfonate. masterorganicchemistry.comlibretexts.org Due to the excellent leaving group properties of the mesylate, this compound is an ideal substrate for this reaction. masterorganicchemistry.com An alkoxide nucleophile can readily displace the mesylate group to form a new aryl ether, specifically a derivative of anisole. This reaction proceeds via a standard Sₙ2 mechanism, where the alkoxide performs a backside attack on the carbon atom bonded to the mesylate group. libretexts.org

The synthesis of thioethers follows a similar nucleophilic substitution pathway. A thiol, or more commonly its conjugate base, the thiolate, acts as the nucleophile, attacking the electrophilic aryl carbon and displacing the mesylate leaving group. organic-chemistry.org This method provides a straightforward and efficient route to aryl thioethers, which are important structural motifs in many synthetic targets. nsf.gov The reaction's success hinges on the high reactivity of the sulfur nucleophile and the stability of the departing mesylate anion.

Heterocyclic compounds are ubiquitous in biologically active molecules and pharmaceuticals, with over 85% of all biologically active compounds containing a heterocyclic scaffold. researchgate.net this compound can be a key building block in the construction of such complex systems. google.com Its role can be twofold: either the 4-methoxyphenyl group is incorporated into the final heterocyclic structure, or the mesylate acts as a leaving group to facilitate an intramolecular cyclization reaction.

For example, in the synthesis of thiazolo[3,2-b] nih.govacs.orgCurrent time information in Bangalore, IN.triazole derivatives, an initial step involves the S-alkylation of a mercapto-triazole with an electrophile. farmaciajournal.com While this specific example uses a phenacyl bromide, an aryl mesylate like this compound could conceptually serve as the electrophile to form an intermediate thioether, which then undergoes acid-catalyzed cyclization to form the final fused heterocyclic system. farmaciajournal.com Similarly, the synthesis of benzothiazepines can be initiated from chalcones, which can be derived from precursors like 4-methoxyacetophenone, a close relative of 4-methoxyphenol (B1676288), the parent compound of the mesylate. core.ac.uk The inherent reactivity of the mesylate group allows it to participate in cyclization-amination or other cascade reactions that lead to the formation of complex nitrogen- and sulfur-containing heterocycles. researchgate.net

Compound Index

Role in Chiral Synthesis and Stereoselective Transformations

The quest for enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. sigmaaldrich.com Chiral auxiliaries and stereodirecting groups are instrumental in achieving high levels of stereocontrol in chemical reactions. wikipedia.orgnumberanalytics.com While not a traditional chiral auxiliary itself, the 4-methoxyphenyl group, and by extension, derivatives like this compound, play a significant role in the landscape of asymmetric synthesis.

The 4-methoxyphenyl group can be found in various chiral ligands and substrates, where its electronic properties can influence the stereochemical outcome of a reaction. For instance, in the enantioselective addition of organolithium reagents to N-anisyl aldimines, the 4-methoxyphenyl group on the imine is a key structural component of the substrate. nih.gov Although the primary source of chirality in this case is an external chiral ligand, the electronic nature of the 4-methoxyphenyl substituent can modulate the reactivity and the precise geometry of the transition state, thereby impacting the enantioselectivity.

Furthermore, derivatives of 4-methoxyphenol are utilized in the synthesis of chiral auxiliaries. For example, chiral oxazolidinones, which are powerful auxiliaries for a range of asymmetric transformations including aldol (B89426) reactions and alkylations, can be synthesized from amino alcohols which may contain a 4-methoxyphenyl group. wikipedia.orgncl.res.in The synthesis of (4R,5R)-5-(Hydroxymethyl)-4-(4-methoxyphenyl)oxazolidin-2-one from a corresponding amino alcohol is a case in point. ncl.res.in

In some instances, a mesylate group on a molecule containing a 4-methoxyphenyl moiety can be involved in stereoselective transformations. For example, the treatment of a mesylate with sodium azide (B81097) can proceed via an S\textsubscript{N}2 reaction to form an azide, which can then undergo further stereoselective reactions like a [3+2] cycloaddition. mdpi.com While this is a general reaction of mesylates, the presence of the 4-methoxyphenyl group can influence the electronic environment and reactivity of the substrate.

The development of catalytic diastereoselective Petasis reactions provides another context. In these reactions, which are used to synthesize syn- and anti-β-amino alcohols, arylboronates such as 4-methoxyphenylboronate can be employed as one of the components. nih.gov The choice of the arylboronate can influence the reaction's efficiency and selectivity.

Table 1: Examples of Stereoselective Reactions Involving 4-Methoxyphenyl Derivatives

| Reaction Type | Role of 4-Methoxyphenyl Derivative | Key Findings | Reference(s) |

| Enantioselective addition of organolithiums to imines | N-anisyl aldimine substrate | High yields and enantioselectivities (up to 95.5:4.5 er) achieved with external chiral ligands. | nih.gov |

| Synthesis of chiral oxazolidinones | Precursor to the chiral auxiliary | (4R,5R)-5-(Hydroxymethyl)-4-(4-methoxyphenyl)oxazolidin-2-one synthesized from the corresponding amino alcohol. | ncl.res.in |

| Tandem intramolecular cycloaddition/triazoline fragmentation | Mesylate-containing substrate | Mesylate serves as a leaving group for azide substitution, initiating a stereoselective cascade. | mdpi.com |

| Catalytic diastereoselective Petasis reaction | 4-Methoxyphenylboronate reagent | Used to synthesize syn-β-amino alcohols with good diastereoselectivity. | nih.gov |

Use as a Protecting Group for Phenolic Hydroxyls in Multi-step Synthesis

The protection of functional groups is a critical strategy in the multi-step synthesis of complex organic molecules. harvard.edulibretexts.orgunivpancasila.ac.id Phenolic hydroxyl groups, due to their acidity and nucleophilicity, often require protection to prevent unwanted side reactions. The methanesulfonyl (mesyl) group is a well-established protecting group for phenols, offering robustness under a variety of reaction conditions. researchgate.net The use of this compound, in this context, refers to the protection of a phenolic hydroxyl group as a mesylate, where the phenol (B47542) being protected might be a 4-methoxyphenol derivative, or more broadly, the use of aryl mesylates in general as a protective strategy.

The mesylate group is typically introduced by reacting the phenol with methanesulfonyl chloride in the presence of a base. The resulting aryl mesylate is stable to a range of reagents and reaction conditions, including those that might affect other common protecting groups.

A key advantage of using the mesyl group for phenol protection is the development of mild and chemoselective deprotection methods. While traditionally requiring harsh conditions, protocols for the mild cleavage of aryl mesylates have been developed. researchgate.net This allows for the selective removal of the mesyl group in the presence of other sensitive functionalities, a crucial aspect in the late stages of a complex synthesis.

An example of the utility of an aryl mesylate as a protecting group can be seen in the synthesis of complex natural products. In the total synthesis of certain compounds, a phenolic hydroxyl group can be protected as a mesylate to allow for transformations on other parts of the molecule. For instance, in a synthetic route towards atazanavir, a silyloxy mesylate intermediate is formed, which is then deprotected to a hydroxy mesylate. mdpi.com In another example, the synthesis of a benzodihydropyran involved the removal of a mesyl group from a phenolic oxygen using LHMDS.

The cleavage of the aryl mesylate can often be accomplished under basic conditions. For example, treatment with strong, non-nucleophilic bases can effect the removal of the mesyl group. The choice of deprotection conditions can be tailored to the specific substrate and the other functional groups present in the molecule.

Table 2: Protection and Deprotection of Phenolic Hydroxyls as Mesylates

| Step | Reagents and Conditions | Purpose | Reference(s) |

| Protection | Methanesulfonyl chloride, base (e.g., pyridine, triethylamine) | Formation of the stable aryl mesylate. | mdpi.com |

| Deprotection (Cleavage) | Strong, non-nucleophilic bases (e.g., LHMDS) or other specific reagents. | Regeneration of the phenolic hydroxyl group under mild conditions. | researchgate.net |

The stability of the mesylate group, coupled with the availability of mild deprotection protocols, makes it a valuable tool in the synthetic chemist's arsenal (B13267) for the strategic protection of phenolic hydroxyls in the intricate art of multi-step synthesis.

Computational and Theoretical Chemistry of 4 Methoxyphenyl Mesylate Systems

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 4-methoxyphenyl (B3050149) mesylate are fundamental to understanding its reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the electronic structure of systems involving 4-methoxyphenyl mesylate. For instance, in studies of nickel-catalyzed cross-coupling reactions, DFT calculations at the M06L/Def2TZVP, SMD(DMSO)//M06L/6-31g*,SDD(Ni) level of theory have been utilized to explore the intricacies of reaction mechanisms. sci-hub.se These calculations help in understanding the behavior of related aryl mesylates and triflates in catalytic cycles. While specific DFT data on isolated this compound is not detailed in the provided context, the application of such methods to similar systems underscores their importance in characterizing the electronic environment of the molecule.

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals in this compound would dictate its susceptibility to nucleophilic or electrophilic attack. For instance, in a reaction, the LUMO of this compound would be the primary site for attack by a nucleophile. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability.

Reaction Mechanism Modeling and Energetics

Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving this compound, allowing for the detailed study of reaction pathways and their energetic profiles.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

The localization of transition states is a critical step in understanding the mechanism of a chemical reaction. For reactions involving this compound, computational methods can be used to find the geometry of the transition state structure connecting reactants and products. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that this structure indeed connects the desired reactants and products on the potential energy surface.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal interactions of this compound influence its physical and chemical properties. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. This analysis would involve rotating the bonds, such as the C-O and S-O bonds, to map the potential energy landscape. Intramolecular interactions, such as hydrogen bonds or steric repulsions between the methoxy (B1213986) group and the mesylate group, can also be quantified using computational methods, providing a deeper understanding of the molecule's preferred geometry and its influence on reactivity.

Solvation Models and Environmental Effects on Reactivity

The reactivity of this compound, like many chemical processes, is profoundly influenced by its immediate environment, particularly the solvent. Computational and theoretical chemistry provide powerful tools to understand and predict these effects through the use of solvation models. These models simulate the interaction between the solute (this compound) and the solvent, offering insights into how the solvent shell modulates reaction pathways and rates.

Solvation models are broadly categorized into explicit and implicit models. Explicit solvent models treat each solvent molecule individually, offering a highly detailed picture but at a significant computational cost. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with specific properties like dielectric constant, which is computationally more efficient. nih.gov

A prominent family of implicit solvation models are the SMx models (where 'x' denotes the version, such as SM8, SM12, and SMD), developed by Cramer and Truhlar. q-chem.com These "universal" models can be applied to a wide range of solvents by parameterizing them with a small set of solvent descriptors, including the dielectric constant, refractive index, bulk surface tension, and Abraham's acidity and basicity. q-chem.com The SMD (Solvation Model based on Density) model, for instance, is widely used and can be paired with various basis sets in quantum chemical calculations. q-chem.commdpi.com It calculates the solvation energy by considering the electrostatic interactions, described by a generalized Born or IEF-PCM (Integral Equation Formalism for the Polarizable Continuum Model) approach, and non-electrostatic contributions like cavitation, dispersion, and changes in solvent structure. q-chem.comnih.gov

The choice of solvent can dramatically alter the reaction mechanism and rate. For instance, in nucleophilic substitution reactions, polar protic solvents can stabilize both the departing leaving group and the carbocation intermediate in an SN1 reaction, thereby accelerating this pathway. Conversely, polar aprotic solvents, which are less effective at solvating anions, can enhance the nucleophilicity of anionic reagents, favoring SN2 reactions. researchgate.net Theoretical studies on similar alkyl derivatives have shown that increasing solvent polarity can raise the activation energy for SN2 reactions while lowering it for SN1 pathways. fud.edu.ng

The reactivity of this compound is expected to be sensitive to such environmental factors. The methoxy group on the phenyl ring can influence the stability of potential intermediates. In solvolysis reactions, a change from less polar to more polar solvents can shift the mechanism from SN2 to SN1. Research on the related compound, p-methoxybenzyl mesylate, has shown that it undergoes solvolysis, and the product selectivity is dependent on the solvent system. researchgate.net

To illustrate the impact of the solvent environment on reactivity, the following table presents hypothetical, yet representative, data on the solvolysis of a generic aryl mesylate in different solvents, reflecting the general principles observed in related systems.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Predominant Mechanism |

| Acetic Acid | 6.2 | 1 | SN2/borderline |

| Ethanol | 24.6 | 50 | Borderline/SN1 |

| Methanol | 32.7 | 120 | Borderline/SN1 |

| Water | 80.1 | 1000 | SN1 |

This table is illustrative and based on general principles of solvolysis reactions. The relative rate constants are hypothetical and intended to demonstrate the trend of increasing reaction rate with solvent polarity for reactions proceeding through an ionic intermediate.

Furthermore, computational models can predict the solvation free energy (ΔGsolv), which is a measure of the strength of interaction between a molecule and a solvent. osti.gov Machine learning models trained on large datasets of computed solvation energies are emerging as powerful tools for rapid screening of molecules in various solvents. osti.gov These models typically require only the molecular graph as input and can predict solvation energies with high accuracy. osti.gov

Emerging Research Directions and Future Outlook

Development of Sustainable and Green Synthetic Routes

The drive towards environmentally responsible chemistry has spurred the development of sustainable methods for synthesizing 4-methoxyphenyl (B3050149) mesylate and other aryl mesylates. These efforts focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

A notable advancement is the creation of chromatography-free and eco-friendly protocols for the mesylation of phenols. organic-chemistry.orgresearchgate.net One such method utilizes methanesulfonyl chloride and triethylamine (B128534) in ethyl acetate, a more environmentally friendly solvent, to produce aryl mesylates in excellent yields within minutes. organic-chemistry.org This process operates in the open air and avoids the use of halogenated solvents, making it both environmentally and economically attractive. organic-chemistry.org

Another innovative approach involves a one-pot demethylation-mesylation of aryl methyl ethers. organic-chemistry.org This method employs a mixture of phosphorus pentoxide in methanesulfonic acid, offering mild reaction conditions and fast reaction rates. organic-chemistry.org It is compatible with both electron-rich and electron-deficient aryl methyl ethers, providing a versatile and efficient route to aryl mesylates with yields ranging from 48–95%. organic-chemistry.org

The use of ionic liquids as recyclable and non-volatile solvents is also being explored. mdpi.com One procedure describes the use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) for the synthesis of unsymmetrical diaryl ethers from aryl mesylates, showcasing a greener alternative to traditional organic solvents. mdpi.com These sustainable routes represent a significant step forward in the production of 4-methoxyphenyl mesylate, aligning with the principles of green chemistry. nih.gov

Exploration in New Catalytic Systems for Mesylate Activation

The activation of the carbon-oxygen bond in aryl mesylates like this compound is a key step in many synthetic transformations, particularly in cross-coupling reactions. Research in this area is focused on developing more efficient and versatile catalytic systems, with a strong emphasis on nickel-based catalysts as a cost-effective alternative to palladium.

Nickel-catalyzed cross-coupling reactions have proven highly effective for aryl mesylates. acs.orgresearchgate.net For instance, NiCl2(dppe) has been identified as an inexpensive and general catalyst for the Suzuki-Miyaura cross-coupling of aryl mesylates with arylboronic acids, demonstrating high activity in solvents like toluene (B28343) and dioxane. acs.orgresearchgate.net This system is effective for both electron-rich and electron-poor aryl mesylates. acs.orgresearchgate.net Other developments include the first nickel-catalyzed C–P coupling of aryl mesylates with H-phosphonates, expanding the range of possible bond formations. rsc.org

Researchers have also explored Ni-catalyzed Stille couplings of aryl mesylates with organostannanes, which had previously been challenging due to slow transmetalation. nih.gov The use of specific alkylphosphine ligands has enabled efficient coupling for constructing difficult aryl-heteroaryl and aryl-alkenyl bonds. nih.gov Palladium-based systems continue to evolve as well. A catalyst system using the biarylmonophosphine ligand BrettPhos has shown high activity for the C-N cross-coupling of aryl mesylates, allowing for the highly selective monoarylation of primary amines. researchgate.netorganic-chemistry.org

These new catalytic systems offer chemists a broader and more powerful toolkit for utilizing this compound as a building block in complex molecule synthesis. acs.orgoup.com

Integration into Continuous Flow Synthesis and Automation

Continuous flow chemistry and automated synthesis are transforming the way organic molecules are produced, offering advantages in safety, efficiency, and scalability. The integration of this compound into these modern synthetic platforms is an active area of research.

Flow chemistry has been successfully applied to reactions involving intermediates similar to this compound. For example, the synthesis of the marine drug aplysamine 6 and the anticancer drug eribulin (B193375) mesylate have utilized flow reactors to improve reaction control and reduce laborious workup procedures. nih.govmdpi.com In the synthesis of eribulin mesylate, flow technology was crucial for cryogenic reactions, where precise temperature control is essential. mdpi.com The use of continuous flow has also been demonstrated in Heck reactions, coupling aryl halides with alkenes in supercritical carbon dioxide, a green solvent alternative. beilstein-journals.org

Automated synthesis platforms, often coupled with high-throughput experimentation, are accelerating the optimization of reaction conditions for cross-coupling reactions involving aryl mesylates. researchgate.net These systems can rapidly screen catalysts, ligands, and bases, facilitating the discovery of optimal conditions for reactions like the Buchwald-Hartwig amination. researchgate.netacsgcipr.org The use of soluble organic bases, which are more compatible with flow and automated systems than traditional inorganic bases, is also being developed for amination reactions involving aryl mesylates. researchgate.netchemrxiv.org The application of these technologies to syntheses involving this compound holds the promise of making its use in large-scale production more efficient and reproducible. google.com

Design of Advanced Materials Precursors

This compound and related aryl mesylates are valuable precursors for the synthesis of advanced materials, including functional polymers and self-assembling systems. Their ability to participate in nickel-catalyzed homo- and cross-coupling reactions makes them ideal building blocks for creating precisely defined polymeric structures. ohiolink.edu

Nickel-catalyzed homocoupling of aryl mesylates has been used to create functional symmetrical biaryls, which can serve as monomers for polymer synthesis. acs.orgnih.gov This method provides an efficient route to poly(p-phenylenes) and other conjugated polymers. The development of iterative and modular strategies for synthesizing dendrimers and dendronized polymers also relies on robust reactions like Ni-catalyzed cross-coupling of aryl mesylates. researchgate.netresearchgate.net These highly branched, well-defined macromolecules have potential applications in drug delivery, catalysis, and nanoscience.

The versatility of aryl mesylates as precursors extends to the synthesis of a wide array of functional materials. organic-chemistry.org Their reactivity allows for the incorporation of various functional groups, enabling the tuning of the electronic and physical properties of the resulting polymers and materials. As the demand for sophisticated materials with tailored properties grows, the role of this compound as a key synthetic intermediate is expected to expand.

Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields

The utility of this compound extends beyond traditional organic synthesis, finding applications at the interface of chemistry with biology, medicine, and materials science. unc.edu

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic properties. For example, novel compounds incorporating a 4-methoxyphenyl group have been designed as potential dual inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are important targets in cancer therapy. nih.gov Other research has explored 4-methoxyphenyl sulfonyl indole (B1671886) hybrids as potential treatments for Alzheimer's disease by inhibiting key enzymes like cholinesterases and monoamine oxidase A. nih.gov The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) has shown promise in ameliorating memory impairment in preclinical models by inhibiting neuroinflammation. nih.gov

In chemical biology, 4-methoxyphenyl derivatives are used to create molecular probes and to study biological processes. For instance, research has identified molecules with the 4-methoxyphenyl moiety that can induce the expression of Oct3/4, a key pluripotency factor, which has implications for regenerative medicine. bmls.de The principles of drug discovery, which combine synthesis, structural biology, and bioinformatics, often rely on versatile building blocks like this compound to create libraries of compounds for screening. unc.edu

This interdisciplinary research highlights the broad impact of fundamental organic chemistry and the continued importance of versatile reagents like this compound in driving innovation across scientific fields.

Q & A

What are the recommended synthetic routes for preparing 4-Methoxyphenyl mesylate, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via sulfonation of the corresponding alcohol (e.g., 4-methoxyphenylethanol) using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. Key steps include:

- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of alcohol to MsCl to ensure complete conversion .

- Temperature control: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., cyclization or decomposition) .

- Workup: Quench excess MsCl with ice-cold water, followed by extraction with dichloromethane and purification via silica gel chromatography.

- Validation: Confirm product identity using H NMR (e.g., δ 3.0–3.2 ppm for mesylate -SOCH) and mass spectrometry .

How can UV spectrophotometry and TLC be validated for quantifying this compound in reaction mixtures?

Methodological Answer:

- Linearity: Prepare a calibration curve using standard solutions (1–50 µg/mL) in methanol. Validate linearity at λ~272 nm (mesylate absorbance maxima), ensuring .

- Precision: Perform intra-day and inter-day analyses (n=6) with relative standard deviation (RSD) < 2% .

- Specificity: Compare values on TLC (e.g., silica gel, PE:EtOAc 5:1) between pure this compound and reaction mixtures to confirm absence of interfering peaks .

- Robustness: Test variations in mobile phase composition (±5%) and spotting volume to ensure method reliability .

What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

- Thermal stability: Store at −20°C in anhydrous conditions to prevent hydrolysis. Degradation kinetics can be monitored via HPLC at 25°C, 40°C, and 60°C to establish shelf-life .

- Photostability: Avoid light exposure during synthesis and storage, as mesylates (e.g., Osimertinib mesylate) are prone to photolytic decomposition. Use amber vials and conduct experiments under low-light conditions .

- Chemical stability: Test compatibility with common reagents (e.g., Grignard reagents) by H NMR to detect unexpected cyclization or nucleophilic substitution .

How can researchers address unexpected cyclization or decomposition of this compound during synthetic applications?

Advanced Methodological Answer:

- Mechanistic analysis: If cyclization occurs (e.g., intramolecular attack by adjacent nitrogen), use computational modeling (DFT) to predict reaction pathways and modify substituents to sterically hinder cyclization .

- Alternative leaving groups: Compare mesylate stability with tosylate or triflate analogs under identical conditions to identify more robust intermediates .

- In-situ monitoring: Employ real-time FTIR or Raman spectroscopy to detect early signs of decomposition and adjust reaction parameters (e.g., temperature, solvent polarity) .

What advanced applications exist for this compound in organometallic chemistry or radiochemistry?

Advanced Methodological Answer:

- Organometallic synthesis: Use this compound as an electrophile in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids. Optimize catalyst loading (1–5 mol% Pd(PPh)) and base (KCO) for high yields .

- Radiolabeling: Attempt F-incorporation via nucleophilic fluorination. Note: Mesylate precursors may require stabilization (e.g., low-temperature reactions, aprotic solvents) to prevent premature cyclization, as seen in pyridinium byproduct formation .

How can researchers design pharmacokinetic studies for this compound derivatives in preclinical models?

Advanced Methodological Answer:

- Dose optimization: Conduct dose-escalation studies in rodents (e.g., 10–100 mg/kg) with plasma sampling at 0.5, 1, 2, 4, 8, and 24 h post-administration. Analyze samples via LC-MS/MS to determine C and AUC .

- Tissue distribution: Use whole-body autoradiography or C-labeled analogs to quantify accumulation in target organs (e.g., liver, kidneys) .

- Metabolite profiling: Identify phase I/II metabolites using high-resolution mass spectrometry (HRMS) and compare with in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.